Coronary Vasodilator Activity: 5,5-Diphenyl Isomer vs. 3,3-Diphenyl Isomer Lacking This Pharmacological Profile
US Patent 3,804,854 specifically claims that 5,5-diphenyl-2-pyrrolidinone compounds demonstrate coronary vasodilator activity when administered intravenously to anesthetized dogs at doses of 1–5 mg/kg [1]. This pharmacological endpoint is absent from the comprehensive pharmacological evaluation of 3,3‑diphenylpyrrolidin‑2‑one derivatives, which were profiled exclusively for α₁‑ and α₂‑adrenoceptor binding, antiarrhythmic, and antihypertensive activities [2]. The structural basis for this differentiation lies in the gem‑diphenyl substitution at the 5‑position versus the 3‑position, which alters the three‑dimensional presentation of the pharmacophore and receptor recognition profile.
| Evidence Dimension | In vivo coronary vasodilator activity (anesthetized dog model) |
|---|---|
| Target Compound Data | Effective dose range: 1–5 mg/kg i.v. |
| Comparator Or Baseline | 3,3-diphenylpyrrolidin-2-one derivatives: No coronary vasodilation reported; primary activity is α₁-AR binding (pKᵢ = 7.28) and α₂-AR binding (pKᵢ = 6.68) |
| Quantified Difference | Qualitatively distinct pharmacological profile—coronary vasodilation vs. adrenoceptor antagonism |
| Conditions | Anesthetized dog model (target compound); radioligand binding assays for α₁- and α₂-AR using rat cerebral cortex (comparator) |
Why This Matters
Procurement for cardiovascular research applications requires the 5,5‑isomer specifically, as the 3,3‑isomer exhibits an entirely different pharmacological target profile unsuited for coronary vasodilation studies.
- [1] Loev, B. (1974). US Patent 3,804,854 – 5,5-Diphenyl-2-pyrrolidinone Compounds. Smithkline Corporation. View Source
- [2] Kulig, K., et al. (2009). Design, synthesis and pharmacological evaluation of new 1-[3-(4-arylpiperazin-1-yl)-2-hydroxy-propyl]-3,3-diphenylpyrrolidin-2-one derivatives with antiarrhythmic, antihypertensive, and alpha-adrenolytic activity. European Journal of Medicinal Chemistry, 44(9), 3616–3625. View Source
